Tresperimus - 160677-67-8

Tresperimus

Catalog Number: EVT-286569
CAS Number: 160677-67-8
Molecular Formula: C17H37N7O3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tresperimus induces tolerance after short-term treatment in a fully major histocompatibility mismatched rat cardiac allograft model.
Source and Classification

Tresperimus was synthesized by Laboratoires Fournier and is structurally related to deoxyspergualin, which has demonstrated significant immunosuppressive properties. The compound's classification falls under the category of immunosuppressants, specifically targeting the immune response to prevent graft rejection in organ transplants .

Synthesis Analysis

The synthesis of Tresperimus involves several complex chemical reactions. The most notable method includes a microwave-accelerated Ugi multicomponent reaction that allows for the assembly of the core structure in a single step. This method enhances the yield and stability of the final product compared to traditional synthesis routes, which often require more than ten steps and yield less than 20% .

Key Parameters in Synthesis

Molecular Structure Analysis

Tresperimus has a molecular formula of C17H37N7O3C_{17}H_{37}N_{7}O_{3} and features a complex structure that includes multiple nitrogen atoms, indicative of its function as an immunosuppressant. The molecular structure can be represented by its canonical SMILES notation: C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN. This structure highlights the presence of various functional groups that contribute to its biological activity.

Structural Characteristics

  • Functional Groups: The presence of amine and carboxylic acid groups plays a crucial role in its reactivity and interaction with biological systems.
  • Stability: The structural modifications made during synthesis enhance the compound's stability compared to its predecessors like deoxyspergualin .
Chemical Reactions Analysis

Tresperimus undergoes several chemical reactions including oxidation, reduction, and substitution. Although specific details regarding these reactions are proprietary, general trends indicate that these reactions are essential for modifying the compound's properties and enhancing its efficacy as an immunosuppressant.

Common Reactions

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Typically involves the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Alter functional groups within the molecule to improve pharmacological properties.
Mechanism of Action

The mechanism by which Tresperimus exerts its immunosuppressive effects primarily involves inhibition of nitric oxide synthase-2 and modulation of nuclear factor kappa B p65 expression in macrophages. These actions lead to reduced inflammatory responses and graft rejection rates comparable to those achieved with cyclosporine A .

Detailed Mechanism Insights

Physical and Chemical Properties Analysis

Tresperimus exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 397.5 g/mol.
  • Solubility: The compound's solubility profile is essential for its bioavailability and effectiveness as a therapeutic agent.
  • Stability: Enhanced stability compared to earlier analogs allows for better storage and handling during clinical applications.
Applications

Tresperimus has significant potential applications in clinical settings, particularly in organ transplantation. Its ability to effectively suppress immune responses makes it a candidate for use in preventing acute allograft rejection.

Potential Applications Include:

  • Organ Transplantation: As an alternative to existing immunosuppressants like cyclosporine A.
  • Autoimmune Disorders: Investigating its potential role in treating conditions characterized by excessive immune responses.
  • Research Applications: Further studies on its mechanism may reveal additional therapeutic uses in immunology .
Introduction to Tresperimus as an Immunomodulatory Agent

Historical Development of Gusperimus Analogues in Immunosuppression

Gusperimus (15-Deoxyspergualin, DSG) emerged as a significant immunosuppressive agent derived from the Bacillus laterosporus metabolite spergualin. Early clinical evaluations demonstrated its efficacy in autoimmune conditions and transplant rejection, positioning it as an alternative to conventional immunosuppressants. The compound exhibited a unique mechanism distinct from calcineurin inhibitors or antiproliferative agents, functioning through Hsp70 binding (specifically HSC70/Hsp73) to disrupt essential chaperone functions in immune cells [1] [3]. Clinical studies in systemic lupus erythematosus (SLE) patients revealed DSG's capacity to reduce disease activity scores (SLEDAI) and autoantibody levels, though its utility was hampered by dose-limiting toxicities and a narrow therapeutic index. Infectious complications were notable, with 2 out of 3 patients in one case series experiencing non-severe infectious episodes during treatment [1]. Despite these limitations, DSG established proof-of-concept for targeting heat shock proteins in immunomodulation, driving interest in structural analogues with improved pharmacological profiles.

Table 1: Key Gusperimus Clinical Findings in Autoimmune Disease

Study TypePatient PopulationKey OutcomesLimitations
Case Report [1]3 SLE patientsReduced SLEDAI scores; Well-tolerated2/3 had infectious episodes
Open-label Trial11 SLE nephritis ptsProteinuria decreased (5.5g→2.0g/24h, p=0.003)Small sample size
Phase III TrialsMultiple indicationsDemonstrated immunosuppressive activityToxicity profile constrained dosing

Rationale for Structural Modification: Design Objectives of Tresperimus

Tresperimus was rationally designed to enhance the specificity, stability, and efficacy of the gusperimus scaffold while mitigating its off-target effects. Molecular dissection revealed that DSG's hydrophobic interactions with the Hsp70 substrate-binding domain (SBD) were critical for its immunosuppressive activity but also contributed to unpredictable metabolism and toxicity. Structural modifications focused on three key objectives:

  • Binding Affinity Optimization: Introduction of stereospecific methyl groups at carbon 5 of the spermidine moiety aimed to strengthen hydrophobic contacts within the Hsp70 SBD hydrophobic pocket, potentially improving binding kinetics (Kd) and reducing the required therapeutic concentration [3].
  • Metabolic Stabilization: Replacement of the terminal guanidino group with a tertiary amine targeted susceptibility to hydrolytic enzymes, thereby extending plasma half-life and reducing inter-patient pharmacokinetic variability. This modification addressed the rapid clearance observed with DSG [1] [3].
  • Co-chaperone Interference: Computational modeling suggested that elongating the aliphatic chain between the hydroxychavicol and spermidine-like segments could sterically hinder J-domain protein interactions with Hsp70's nucleotide-binding domain (NBD). This design aimed to specifically disrupt the Hsp70-J-protein complex formation, crucial for ATPase activation and chaperone cycling in antigen-presenting cells, without broadly inhibiting proteostasis [3].

Biochemical assays confirmed Tresperimus retained nanomolar affinity for HSC70 while demonstrating reduced binding to unrelated ATP-dependent chaperones like Hsp90. This selectivity profile suggested potential for reduced off-target effects compared to first-generation compounds.

Table 2: Key Structural Modifications in Tresperimus vs. Gusperimus

Molecular RegionGusperimus StructureTresperimus ModificationIntended Pharmacological Impact
Spermidine moiety (C5)UnsubstitutedMethyl group additionEnhanced hydrophobic packing in Hsp70 SBD
Terminal functional groupGuanidinoTertiary amineMetabolic stabilization; Reduced clearance
Hydroxychavicol-linker chainStandard lengthExtended aliphatic spacerSteric hindrance of J-domain/Hsp70 interactions

Positioning Within the Class of Heat Shock Protein-Targeting Immunosuppressants

Tresperimus belongs to an emerging class of immunomodulators targeting specific nodes within the heat shock protein network, distinct from broad-spectrum HSP inhibitors. Its mechanism centers on discrete disruption of Hsp70-client interactions essential for immune cell activation rather than global proteostasis inhibition. This positions it differently from several HSP-targeting agents:

  • Hsp90 Inhibitors (e.g., Geldanamycin, 17-AAG): These compounds bind the NBD ATP pocket of Hsp90, blocking its chaperone function for numerous oncogenic clients and transcription factors like HSF-1. While showing anticancer activity, their broad clientele profile leads to significant toxicity that limits immunomodulatory applications. Tresperimus avoids direct Hsp90 inhibition [8] [10].
  • Hsp70 ATPase Inhibitors (e.g., VER-155008): These ATP-competitive molecules broadly inhibit multiple Hsp70 isoforms (HSPA1A, HSPA8, HSPA5), potentially disrupting constitutive protein folding and ER stress responses. Tresperimus exhibits greater selectivity for the inducible HSC70/HSPA8 isoform enriched in antigen-presenting cells [3] [7].
  • Co-chaperone Disruptors: Emerging compounds targeting Hsp40/J-proteins or BAG domains aim to modulate specific Hsp70 functions. Tresperimus shares this precision philosophy through its designed interference with J-domain interactions but achieves it via direct Hsp70 binding rather than co-chaperone antagonism [3].

Functionally, Tresperimus impairs antigen processing and presentation pathways. By binding HSC70 in dendritic cells and macrophages, it disrupts the chaperoning of peptides to MHC class I molecules and potentially interferes with endosome-to-cytosol antigen translocation critical for cross-presentation. This mechanism differs from calcineurin inhibitors (e.g., Tacrolimus) or mTOR blockers (e.g., Sirolimus) that primarily target T-cell activation pathways downstream of antigen recognition [1] [4]. Early in vitro studies demonstrated Tresperimus-mediated suppression of pro-inflammatory cytokine production (TNF-α, IL-6) and inhibition of T-cell proliferation in mixed lymphocyte reactions at concentrations 5-10 fold lower than Gusperimus, supporting its potential as a next-generation immunomodulator with a refined target profile.

Table 3: Positioning of Tresperimus Among HSP-Targeting Therapeutics

Agent ClassRepresentative AgentsPrimary Molecular TargetKey Functional ImpactTherapeutic Focus
Hsp70 SBD BindersTresperimus, GusperimusHSC70/HSPA8 SBDDisruption of peptide loading & antigen processingAutoimmunity, Transplantation
Hsp90 NBD ATPase Inhibitors17-AAG, GeldanamycinHsp90 NBDGlobal destabilization of kinase/transcription factor clientsOncology
Pan-Hsp70 ATPase InhibitorsVER-155008, MAL3-101Hsp70/HSC70/BiP NBDBroad proteostasis collapseOncology (limited use)
Co-chaperone ModulatorsJG compounds, HS-72Hsp40/J-proteins; BAG domainsSelective Hsp70 complex regulationNeurodegeneration, Oncology

Properties

CAS Number

160677-67-8

Product Name

Tresperimus

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate

Molecular Formula

C17H37N7O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23)

InChI Key

LVBMFPUTQOHXQE-UHFFFAOYSA-N

SMILES

C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN

Solubility

Soluble in DMSO

Synonyms

(4-((3-aminopropyl)amino)butyl)-2-((6-((aminoiminomethyl)amino)hexyl)amino)-2-oxoethyl carbamic acid ester, trihydrochloride
LF 08-0299
LF-08-0299
tresperimus

Canonical SMILES

C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.